3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one
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Overview
Description
3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a benzylideneamino group at the 3-position and a 2-methylphenyl group at the 2-position, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the amination and annulation of benzamides and amidines.
Introduction of the Benzylideneamino Group: The benzylideneamino group can be introduced through a condensation reaction between the quinazolinone core and benzaldehyde under basic conditions.
Addition of the 2-Methylphenyl Group: The 2-methylphenyl group can be incorporated via a substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-one: A simpler quinazolinone derivative with similar core structure but lacking the benzylideneamino and 2-methylphenyl groups.
2-Phenylquinazolin-4(3H)-one: Another quinazolinone derivative with a phenyl group at the 2-position.
3-(Substituted-benzylideneamino)quinazolin-4(3H)-one: Compounds with various substituted benzylideneamino groups at the 3-position.
Uniqueness
3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. The presence of both the benzylideneamino and 2-methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-9-5-6-12-18(16)21-24-20-14-8-7-13-19(20)22(26)25(21)23-15-17-10-3-2-4-11-17/h2-15H,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGESDEMKMCBL-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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